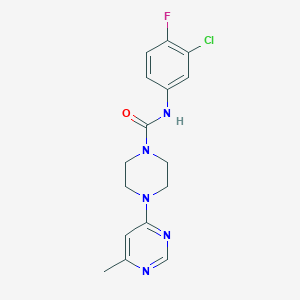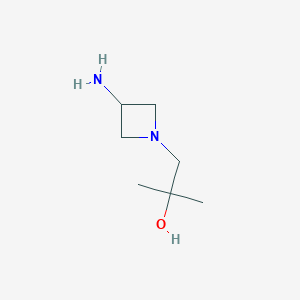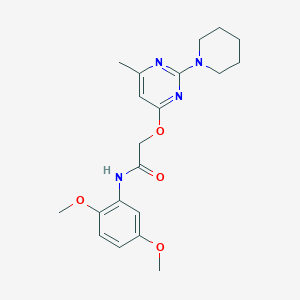![molecular formula C22H23N3O4 B2434471 [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylate CAS No. 1119383-63-9](/img/structure/B2434471.png)
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups including a cyclopentyl group, an amino group, a carboxylate ester group, and a pyridine ring. These functional groups suggest that the compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .
Chemical Reactions Analysis
The compound contains several functional groups that are likely to be reactive. For example, the amino group and the carboxylate ester group could potentially participate in a variety of chemical reactions . The pyridine ring is also a common feature in many biologically active compounds and could play a role in the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a carboxylate ester group could potentially make the compound polar, while the cyclopentyl group could contribute to its hydrophobicity .科学的研究の応用
Synthesis and Characterization
- 2-phenylpyridine derivatives, closely related to the compound , have been synthesized and characterized, showcasing their potential in forming new chemical structures. These derivatives have shown promise in cytotoxic studies against leukemia and mouse tumor cell lines, suggesting potential in cancer research (Fan et al., 2003).
Biological Activity and Antimicrobial Properties
- The naturally occurring isocyanide carboxylic acids and their derivatives, including structures similar to our compound of interest, have shown significant biological activity. These compounds retain their biological activity even after undergoing specific chemical transformations (McAlees et al., 1990).
- Another study synthesized similar compounds and explored their non-linear optical properties and molecular docking analyses. These compounds exhibited potential interactions near the colchicine binding site of tubulin, indicating possible roles in inhibiting tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Chemical Reactions and Mechanisms
- The hydrolysis process of cyclopentolate hydrochloride, which bears resemblance to the compound , was studied to understand its degradation mechanism in alkaline solutions. This research provides insights into the chemical behavior of similar compounds under specific conditions (Roy, 1995).
- The asymmetric synthesis of bicyclic amino acid derivatives, similar to our compound, was performed using Aza-Diels-Alder reactions. This study contributes to the understanding of chemical reactions and synthesis techniques applicable to similar compounds (Waldmann & Braun, 1991).
Potential Applications in Medicinal Chemistry
- A series of dinuclear gold(III) oxo complexes with bipyridyl ligands, structurally related to our compound, were investigated as potential cytotoxic and anticancer agents. Their interactions with proteins and DNA were studied, highlighting their relevance in medicinal chemistry (Casini et al., 2006).
Synthesis of Heterocyclic Compounds
- Efforts to synthesize a wide variety of heterocyclic substances using 2-arylhydrazononitriles, structurally related to the compound , were successful. These substances demonstrated promising antimicrobial activities, furthering the field of heterocyclic synthesis (Behbehani et al., 2011).
将来の方向性
特性
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-15-12-19(27)25(17-8-4-3-5-9-17)16(2)20(15)21(28)29-13-18(26)24-22(14-23)10-6-7-11-22/h3-5,8-9,12H,6-7,10-11,13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEASSSNVMLNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1C(=O)OCC(=O)NC2(CCCC2)C#N)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-1-(6-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2434388.png)
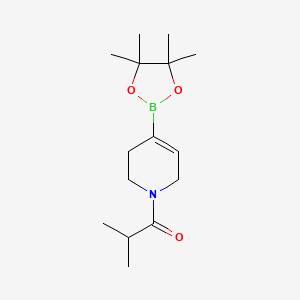
![N-(1-cyanocyclohexyl)-2-[4-ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2434390.png)

![[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol](/img/structure/B2434394.png)
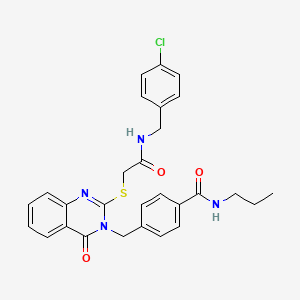
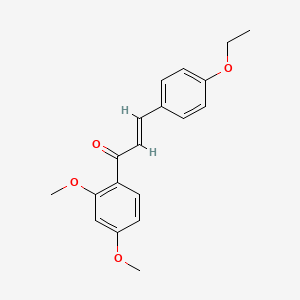
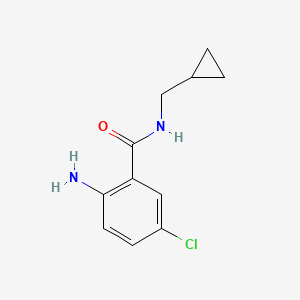
![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2434401.png)
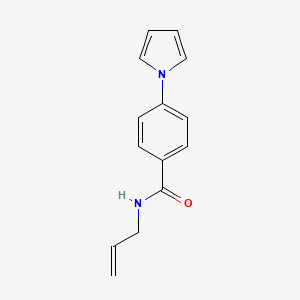
![(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2434405.png)
